molecular formula C17H17Cl2NO4 B586107 Felodipine 3,5-Dimethyl Ester-d6 CAS No. 1794786-23-4

Felodipine 3,5-Dimethyl Ester-d6

Cat. No.: B586107
CAS No.: 1794786-23-4
M. Wt: 376.263
InChI Key: VEACAIASCBTOFS-LIJFRPJRSA-N
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Description

Felodipine 3,5-Dimethyl Ester-d6 is a deuterated form of Felodipine, a calcium channel blocker used primarily for the treatment of hypertension. The compound is labeled with deuterium, which is a stable isotope of hydrogen, making it useful in various scientific research applications, particularly in the study of pharmacokinetics and metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Felodipine 3,5-Dimethyl Ester-d6 typically involves the incorporation of deuterium into the Felodipine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using high-throughput methods. These methods are designed to maximize yield and purity while minimizing production costs. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Felodipine 3,5-Dimethyl Ester-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Felodipine 3,5-Dimethyl Ester-d6 is widely used in scientific research due to its unique properties:

Mechanism of Action

Felodipine 3,5-Dimethyl Ester-d6 exerts its effects by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels. This inhibition leads to the relaxation of vascular smooth muscle cells, resulting in vasodilation and reduced blood pressure. The molecular targets include the L-type calcium channels and various calcium-binding proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Felodipine 3,5-Dimethyl Ester-d6 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms enhance the stability of the compound and allow for precise tracking in metabolic studies, making it a valuable tool in drug development and pharmacokinetic research .

Properties

CAS No.

1794786-23-4

Molecular Formula

C17H17Cl2NO4

Molecular Weight

376.263

IUPAC Name

bis(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C17H17Cl2NO4/c1-8-12(16(21)23-3)14(10-6-5-7-11(18)15(10)19)13(9(2)20-8)17(22)24-4/h5-7,14,20H,1-4H3/i3D3,4D3

InChI Key

VEACAIASCBTOFS-LIJFRPJRSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC

Synonyms

4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic Acid 3,5-Dimethyl Ester-d6; 

Origin of Product

United States

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